molecular formula C15H19F3N2O3 B11471622 Ethyl 2-anilino-2-butyramido-3,3,3-trifluoropropionate

Ethyl 2-anilino-2-butyramido-3,3,3-trifluoropropionate

Cat. No.: B11471622
M. Wt: 332.32 g/mol
InChI Key: JHXJAVKYNGIYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE is a synthetic organic compound with a complex structure It is characterized by the presence of trifluoromethyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 2-bromo-3,3,3-trifluoropropanoate with butanamide and phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-BUTANAMIDO-3,3,3-TRIFLUORO-2-(PHENYLAMINO)PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its application .

Properties

Molecular Formula

C15H19F3N2O3

Molecular Weight

332.32 g/mol

IUPAC Name

ethyl 2-anilino-2-(butanoylamino)-3,3,3-trifluoropropanoate

InChI

InChI=1S/C15H19F3N2O3/c1-3-8-12(21)20-14(15(16,17)18,13(22)23-4-2)19-11-9-6-5-7-10-11/h5-7,9-10,19H,3-4,8H2,1-2H3,(H,20,21)

InChI Key

JHXJAVKYNGIYKA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.